N-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)-2-hydroxybenzamide
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Overview
Description
N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide is a synthetic compound that belongs to the class of azetidinones Azetidinones are four-membered lactam structures known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide typically involves the Staudinger reaction, which is a [2+2] cycloaddition reaction between an imine and a ketene. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction conditions are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and environmental considerations. Catalytic methods and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its activity against various bacterial strains.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in the process. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide
Uniqueness
N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and hydroxybenzamide groups contribute to its enhanced activity and selectivity compared to other similar compounds .
Properties
CAS No. |
87444-09-5 |
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Molecular Formula |
C17H15ClN2O4 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C17H15ClN2O4/c1-24-13-9-5-3-7-11(13)15-14(18)17(23)20(15)19-16(22)10-6-2-4-8-12(10)21/h2-9,14-15,21H,1H3,(H,19,22) |
InChI Key |
JLFHUGXYBUGWLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(C(=O)N2NC(=O)C3=CC=CC=C3O)Cl |
Origin of Product |
United States |
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